REACTION_CXSMILES
|
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC=C(C)[N+]=1[O-:17].C(OO)(=O)C>C(OCCCC)(=O)C.C(OCC)(=O)C>[CH:1]1([C:7]([OH:17])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C(=CC=C1)C)[O-]
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C.
|
Type
|
CUSTOM
|
Details
|
(ca. 20 min)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
returned to 2° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at this temperature for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction solution Was then transferred into a separatory funnel
|
Type
|
WASH
|
Details
|
was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL)
|
Type
|
WASH
|
Details
|
The butyl acetate layer was further washed with two portions of water (50 mL each)
|
Type
|
EXTRACTION
|
Details
|
the combined water washes were back-extracted with n-butyl acetate (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with two portions of dichloromethane (75 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC=C(C)[N+]=1[O-:17].C(OO)(=O)C>C(OCCCC)(=O)C.C(OCC)(=O)C>[CH:1]1([C:7]([OH:17])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C(=CC=C1)C)[O-]
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C.
|
Type
|
CUSTOM
|
Details
|
(ca. 20 min)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
returned to 2° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at this temperature for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction solution Was then transferred into a separatory funnel
|
Type
|
WASH
|
Details
|
was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL)
|
Type
|
WASH
|
Details
|
The butyl acetate layer was further washed with two portions of water (50 mL each)
|
Type
|
EXTRACTION
|
Details
|
the combined water washes were back-extracted with n-butyl acetate (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with two portions of dichloromethane (75 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CC1C=CC=C(C)[N+]=1[O-:17].C(OO)(=O)C>C(OCCCC)(=O)C.C(OCC)(=O)C>[CH:1]1([C:7]([OH:17])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C(=CC=C1)C)[O-]
|
Name
|
peracetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C.
|
Type
|
CUSTOM
|
Details
|
(ca. 20 min)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
returned to 2° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at this temperature for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cold reaction solution Was then transferred into a separatory funnel
|
Type
|
WASH
|
Details
|
was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL)
|
Type
|
WASH
|
Details
|
The butyl acetate layer was further washed with two portions of water (50 mL each)
|
Type
|
EXTRACTION
|
Details
|
the combined water washes were back-extracted with n-butyl acetate (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with two portions of dichloromethane (75 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |